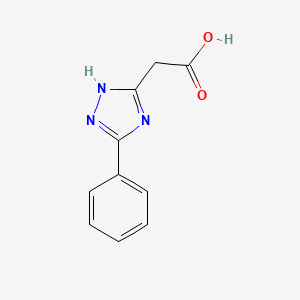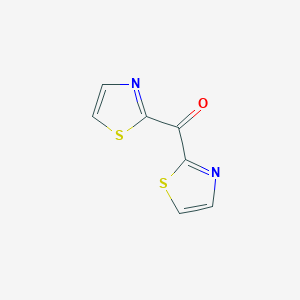
Di(2-thiazolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2-thiazolyl)methanone is a synthetic organic compound with the CAS Number: 55707-55-6 . It belongs to a class of thiazole-based heterocyclic compounds . The molecular weight of this compound is approximately 198.27 .
Synthesis Analysis
The synthesis of this compound involves a reaction in tetrahydrofuran at -70.0℃ for 0.25h in an inert atmosphere . The reaction products were recognized by comparison with literature data .Molecular Structure Analysis
The molecular formula of this compound is C7H4N2OS2 . The InChI key for this compound is JNWGVJCGMNPJHV-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazolyl thiazolidine-2,4-dione derivatives have been synthesized and screened for their antibacterial and antifungal activities . Among these compounds, some were found to be moderately potent against screened microorganisms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Activity
Di(2-thiazolyl)methanone derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase and α-amylase, which are significant in carbohydrate metabolism. For instance, one study synthesized 4-amino-2-(arylamino)-5-(3,5-di-t-butyl-4-hydroxybenzoyl)thiazoles, exhibiting α-glucosidase inhibition activity, comparable to standard compounds like acarbose (Satheesh et al., 2017). Additionally, these compounds have shown promising antioxidant activities in various assays, indicating their potential as therapeutics in oxidative stress-related diseases.
Antibacterial Applications
Compounds containing this compound units have been synthesized and shown to possess antibacterial properties. A study focusing on thiazolyl pyrazole and benzoxazole derivatives reported significant antibacterial activities against various bacterial strains (Landage et al., 2019). This highlights the potential of these compounds in developing new antibacterial agents.
Anticancer Activity
Several studies have synthesized derivatives of this compound and evaluated them for antitumor activities. For example, compounds like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone demonstrated inhibitory effects on various cancer cell lines, including leukemia and lung cancer (Bhole & Bhusari, 2011). This suggests their potential role in cancer therapeutics.
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of this compound derivatives. These studies provide insights into the structural optimization, bonding features, and spectroscopic properties of these compounds, aiding in the understanding of their biological activities. For instance, Shahana & Yardily (2020) conducted detailed DFT and docking studies on novel compounds containing this compound (Shahana & Yardily, 2020).
Corrosion Inhibition
This compound derivatives have been studied as corrosion inhibitors for metals in acidic media. For example, a study on the corrosion inhibition of mild steel in HCl medium by a compound synthesized from this compound showed significant inhibition efficiency, highlighting its potential in industrial applications (Fergachi et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Di(2-thiazolyl)methanone is a compound that belongs to the thiazole class . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives are known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
bis(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVJCGMNPJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
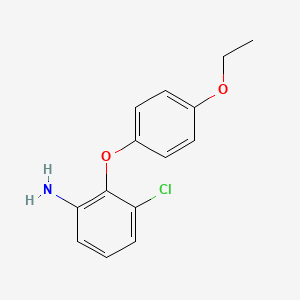

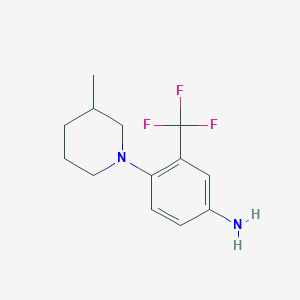

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
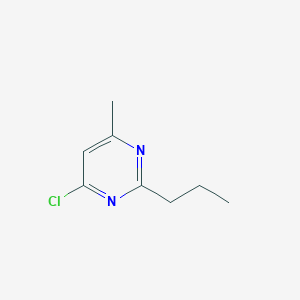
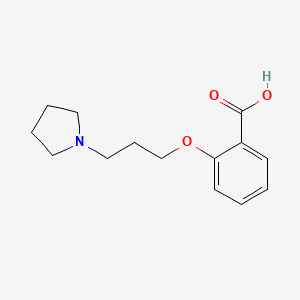


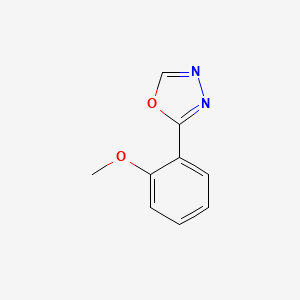

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
